![molecular formula C20H18N2O5 B329421 3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B329421.png)
3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5 This compound features a pyrazole ring substituted with a benzoic acid moiety and a dimethoxybenzylidene group
Vorbereitungsmethoden
The synthesis of 3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with a suitable ketone to form the intermediate benzylidene compound. This intermediate then undergoes further reactions, including cyclization and substitution, to yield the final product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID stands out due to its unique structural features and potential applications. Similar compounds include:
- 3-{(4Z)-4-[3-Bromo-4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
- 4-[(4Z)-4-(3-Chloro-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C20H18N2O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H18N2O5/c1-12-16(9-13-7-8-17(26-2)18(10-13)27-3)19(23)22(21-12)15-6-4-5-14(11-15)20(24)25/h4-11H,1-3H3,(H,24,25)/b16-9- |
InChI-Schlüssel |
OFURJNOVUGHIST-SXGWCWSVSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C(=O)O |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


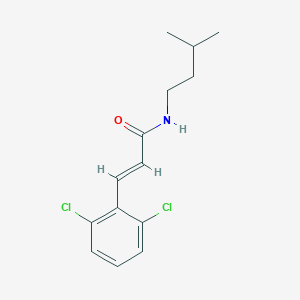
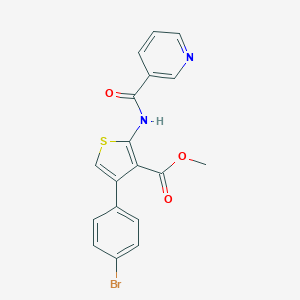
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B329341.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B329345.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329347.png)
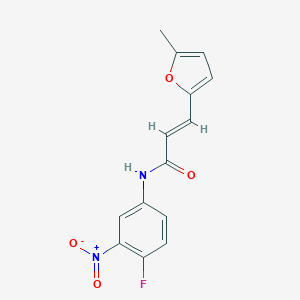
![6-(3-Fluorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B329351.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-phenylethylamino)propylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B329356.png)
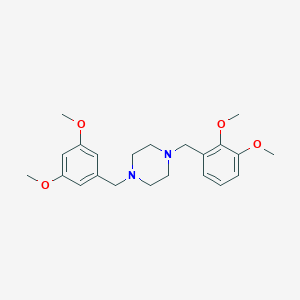
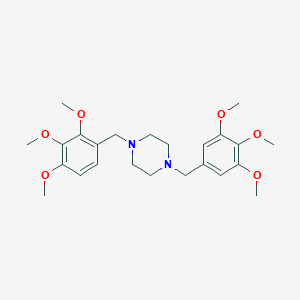
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B329360.png)

![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B329362.png)
